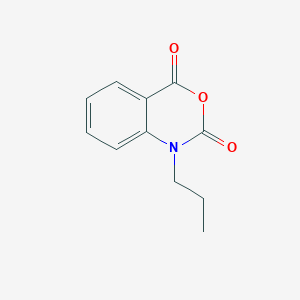
N-丙基异苯酐
描述
Physical And Chemical Properties Analysis
The specific physical and chemical properties of N-propylisatoic anhydride are not provided in the search results. Anhydrides, in general, are known to have properties such as being colorless liquids and having a strong smell . They also react with water to form acids .科学研究应用
酶抑制研究
N-丙基异苯酐,一种异苯酐的衍生物,已被研究其作为酶抑制剂的潜力。Gelb 和 Abeles (1986 年) 的研究表明,异苯酐衍生物,包括带有正电荷取代基的衍生物,可以不可逆地使几种胰蛋白酶样酶失活。这些发现表明 N-丙基异苯酐可能被用于类似的应用中,例如选择性失活某些酶(Gelb & Abeles, 1986)。
N-芳基异苯酐的合成
N-芳基异苯酐的合成是通过两步法完成的,包括靛红素与芳基溴直接 N-芳基化。正如 Coppola (1987 年) 所概述的,这个过程意味着可以通过类似的方法创建 N-丙基异苯酐,可能为新的化合物和应用铺平道路(Coppola, 1987)。
RNA 结构分析
在分子生物学领域,异苯酐衍生物已被用于 RNA 结构分析。Mortimer 和 Weeks (2007 年) 开发了一种用于 SHAPE 化学的快速反应试剂,使用 N-甲基异苯酐评估 RNA 结构。这表明 N-丙基异苯酐可能被用于类似的研究中,为理解 RNA 结构和功能提供了新的途径(Mortimer & Weeks, 2007)。
蛋白质修饰
异苯酐也已被探索用于蛋白质修饰。Dixon 和 Perham (1968 年) 关于用各种酸酐可逆阻断氨基的研究表明,N-丙基异苯酐可能适用于蛋白质化学中氨基酸或蛋白质的特定修饰(Dixon & Perham, 1968)。
作用机制
安全和危害
The safety data sheet for a similar compound, acetic anhydride, indicates that it is flammable, harmful if swallowed, fatal if inhaled, and causes severe skin burns and eye damage . It’s important to note that the safety and hazards of N-propylisatoic anhydride may be different and specific information should be obtained from a reliable source.
未来方向
While specific future directions for N-propylisatoic anhydride are not available, research in the field of anhydrides is ongoing. For example, recent advancements in amide and peptide coupling reactions using n-propylphosphonic anhydride (T3P) have been reported . Additionally, a new process for making anhydrides has been discovered that promises improvements in costs and sustainability .
属性
IUPAC Name |
1-propyl-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-7-12-9-6-4-3-5-8(9)10(13)15-11(12)14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMJXZRDZQXNSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398059 | |
| Record name | N-propylisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylisatoic anhydride | |
CAS RN |
57384-38-0 | |
| Record name | N-propylisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

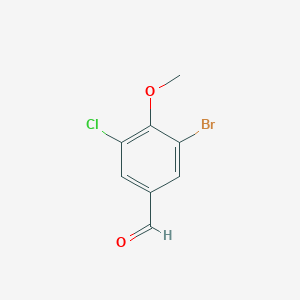
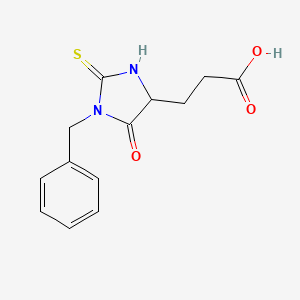
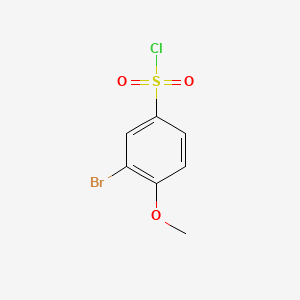

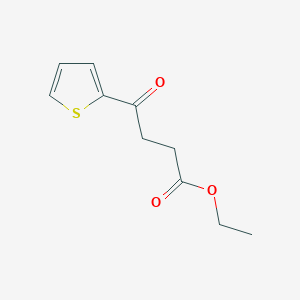
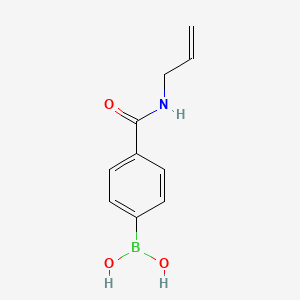
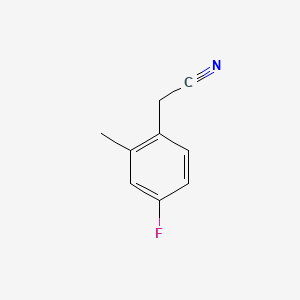



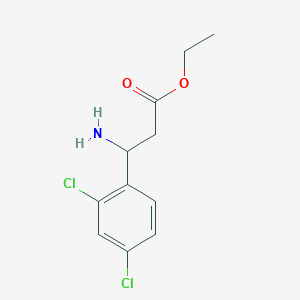

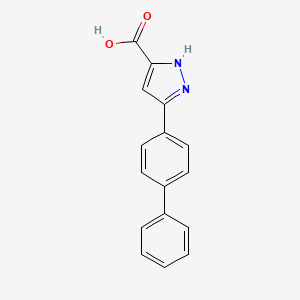
![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1274423.png)